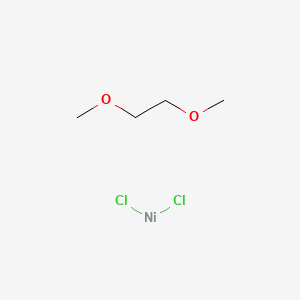

Dichloronickel;1,2-dimethoxyethane

Beschreibung

Historical Context and Evolution of Nickel Catalysis in Organic Synthesis

The journey of nickel in catalysis began in the late 19th century. In 1897, Paul Sabatier conducted the first nickel-catalyzed reaction, the hydrogenation of ethylene (B1197577) to ethane. shenvilab.org This foundational work, which earned him a Nobel Prize in 1912, demonstrated nickel's ability to facilitate organic transformations without being consumed in the process. shenvilab.org

Throughout the 20th century, the role of nickel in organic synthesis expanded significantly. A pivotal moment was the "Nickel Effect," discovered during investigations into ethylene polymerization, which revealed nickel's capacity to catalyze the dimerization of ethylene. shenvilab.org This discovery spurred the development of stable nickel complexes for catalytic applications. shenvilab.org

Initially, cross-coupling reactions were dominated by palladium catalysts. However, the drive to use more challenging and abundant electrophiles, such as aryl chlorides and phenol (B47542) derivatives, led to innovations in nickel-catalyzed cross-couplings. acs.orgacs.org Nickel's unique properties, including its smaller size and greater nucleophilicity compared to palladium, allow it to effectively catalyze reactions involving these less reactive electrophiles. nih.gov Today, nickel catalysis is a burgeoning field, with ongoing research uncovering its potential in a wide array of complex and challenging transformations. nih.gov

Significance of Dichloronickel;1,2-dimethoxyethane (B42094) as a Precursor and Active Catalyst

Dichloronickel;1,2-dimethoxyethane (NiCl₂•DME) has emerged as a crucial compound in the realm of nickel catalysis. It is frequently used as a catalyst or a precursor to the active catalytic species in various organic syntheses. smolecule.com The 1,2-dimethoxyethane (DME) ligand plays a key role, enhancing the complex's solubility in organic solvents and its thermal stability compared to anhydrous nickel chloride.

NiCl₂•DME is particularly valued in cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. smolecule.comresearchgate.net It serves as a catalyst for a range of reactions, including:

Borylation reactions: Facilitating the synthesis of enantioenriched benzylic boronic esters. sigmaaldrich.comchemicalbook.com

Trifluoromethylation reactions: Promoting the synthesis of alkyl-CF₃ compounds. sigmaaldrich.comchemicalbook.com

Reductive cyclization: Promoting the formation of various carbo- and azacycles. researchgate.net

Ethylene dimerization: Converting ethylene into valuable products like vinyl naphthalene. smolecule.com

The versatility of NiCl₂•DME is further highlighted by its use in combination with various ligands to create highly effective catalytic systems for challenging transformations, such as the cross-coupling of secondary alkyl halides. researchgate.net The commercial availability of both NiCl₂•DME and various ligands makes these catalytic systems practical for widespread use. researchgate.net

Scope and Impact of Academic Research on NiCl₂•DME Systems

Academic research has been instrumental in uncovering the vast potential of NiCl₂•DME in catalysis. Studies have explored its application in a wide array of reactions, leading to the development of novel synthetic methodologies. For instance, research has demonstrated its effectiveness in promoting the reductive cyclization of unsaturated alkyl halides when used with a Pybox complex and zinc powder. researchgate.net

Furthermore, research has delved into the mechanistic aspects of NiCl₂•DME-catalyzed reactions. These investigations have provided a deeper understanding of how the nickel center interacts with substrates and facilitates their transformation. For example, in some reactions, NiCl₂•DME is used to generate a Ni(0) species in situ, which is the active catalyst. acs.org

The impact of this research is significant, as it has provided synthetic chemists with powerful tools for constructing complex molecules. The development of NiCl₂•DME-based catalytic systems has enabled the synthesis of compounds that are important in fields such as pharmaceuticals and materials science. smolecule.comamericanelements.com Ongoing research continues to expand the applications of NiCl₂•DME, with a focus on developing more efficient, selective, and sustainable catalytic processes. uniprojects.net

Detailed Research Findings

To provide a clearer picture of the applications of NiCl₂•DME, the following table summarizes key research findings:

| Reaction Type | Substrates | Catalyst System | Product | Significance |

| Borylation | Racemic benzylic chlorides | NiCl₂•DME | Enantioenriched benzylic boronic esters | Production of complex organic molecules for pharmaceuticals and agrochemicals. |

| Trifluoromethylation | Alkyl iodides | NiCl₂•DME | Alkyl-CF₃ compounds | Synthesis of valuable compounds for medicinal chemistry. |

| Reductive Cyclization | Unsaturated alkyl halides | NiCl₂•DME/Pybox complex, zinc powder | Carbo-, oxa-, and azacycles | Efficient formation of cyclic structures in high yields. researchgate.net |

| Ethylene Dimerization | Ethylene gas | NiCl₂•DME with specific additives | Vinyl naphthalene, butenyl-naphthalene | Production of valuable organic molecules. smolecule.com |

| Cross-Coupling | Secondary organometallic nucleophiles and secondary alkyl electrophiles | NiCl₂•DME and a tridentate ligand | Cross-coupled products | First nickel-based catalysts for this type of coupling, proceeding under mild conditions. researchgate.net |

| Asymmetric Carbonylative Coupling | Benzyl (B1604629) chloride and aniline | NiCl₂•DME, ligand, and photoredox catalyst | Chiral carbonylative products | Merging nickel catalysis and photoredox reactivity for asymmetric synthesis. acs.org |

| Carboboration | Cyclohexenes | NiCl₂•DME, LiOMe | Carboboronated cyclohexanes | Site- and stereoselective functionalization of rings. researchgate.net |

Eigenschaften

IUPAC Name |

dichloronickel;1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMNCWNTDDVHFK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29046-78-4 | |

| Record name | dichloronickel;1,2-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dichloronickel;1,2 Dimethoxyethane

Established Laboratory-Scale Synthesis Routes

The preparation of NiCl2(DME) is well-documented, with several established routes available for laboratory-scale synthesis. These methods primarily involve the reaction of a nickel (II) source with 1,2-dimethoxyethane (B42094) (DME).

Reaction of Nickel Chloride with 1,2-Dimethoxyethane

A direct approach to synthesizing Dichloronickel;1,2-dimethoxyethane involves the reaction of nickel chloride with 1,2-dimethoxyethane. However, the anhydrous form of nickel chloride is often less reactive, necessitating the use of hydrated forms or activation steps to facilitate the reaction. The DME acts as a bidentate ligand, coordinating to the nickel center to form the stable complex. researchgate.net

Optimized Two-Step Preparation Methods with Ancillary Reagents

More commonly, optimized two-step procedures are employed to enhance the yield and purity of the final product. researchgate.net A prevalent method involves the initial reaction of nickel chloride (often as a hydrate) with a dehydrating agent in a suitable solvent, followed by the introduction of 1,2-dimethoxyethane.

One established two-step synthesis involves refluxing nickel chloride with trimethylorthoformate in methanol. smolecule.comresearchgate.net This initial step serves to dehydrate the nickel chloride and form a reactive intermediate. The resulting mixture, often a green gel, is then refluxed with 1,2-dimethoxyethane, leading to the precipitation of the desired yellow this compound complex. smolecule.comresearchgate.net Another variation utilizes chlorotrimethylsilane (B32843) to remove water from the reaction mixture. researchgate.net

| Reagent/Solvent | Role |

| Nickel Chloride (NiCl₂) | Source of nickel(II) ions |

| 1,2-Dimethoxyethane (DME) | Bidentate ligand |

| Methanol | Solvent |

| Trimethylorthoformate | Dehydrating agent and reactant |

| Chlorotrimethylsilane | Dehydrating agent |

Influence of Solvent Systems and Reaction Conditions on Product Yield and Purity

The choice of solvent and the specific reaction conditions play a crucial role in determining the yield and purity of the synthesized this compound. The solubility of the reactants and the final complex, as well as the reaction temperature and duration, are key factors to consider.

Methanol is a commonly used solvent in the initial dehydration step due to its ability to dissolve nickel chloride and its compatibility with reagents like trimethylorthoformate. smolecule.comresearchgate.net The subsequent addition of 1,2-dimethoxyethane, which is also a solvent for the intermediate, facilitates the formation of the final product. The lower solubility of NiCl2(DME) in the reaction mixture at reflux temperatures often leads to its precipitation, which aids in its isolation. researchgate.net Refluxing for an extended period, typically overnight, is a common practice to ensure the completion of the reaction. smolecule.comresearchgate.net

| Parameter | Effect on Yield and Purity |

| Solvent | Affects solubility of reactants and product, influencing reaction rate and ease of isolation. |

| Reaction Temperature | Higher temperatures (reflux) increase reaction rates but can also lead to decomposition if not controlled. |

| Reaction Time | Sufficient time is required for complete reaction and precipitation of the product. |

| Purity of Reactants | Use of anhydrous solvents and pure reactants is critical to avoid side reactions and impurities. |

Purification Techniques and Material Characterization for Research Applications

Following the synthesis, purification of the this compound is essential to obtain a product suitable for research applications. The most common purification method involves washing the precipitated solid with a non-polar solvent, such as pentane (B18724) or diethyl ether, to remove any unreacted organic starting materials and byproducts. researchgate.netguidechem.com The purified product is then typically dried under a stream of inert gas, like nitrogen, or under vacuum to remove residual solvent. guidechem.com

The characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:

Elemental Analysis: To determine the elemental composition (C, H, N, etc.) and confirm the empirical formula. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the presence and structure of the 1,2-dimethoxyethane ligand. chemrxiv.org

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the coordinated DME ligand and the Ni-Cl bonds.

Mass Spectrometry (MS): To determine the molecular weight of the complex and identify any fragmentation patterns. rsc.org

X-ray Crystallography: Provides definitive structural information, including bond lengths and angles, confirming the coordination geometry of the nickel center. researchgate.net

The melting point of this compound is reported to be above 300 °C, indicating its high thermal stability. researchgate.netsigmaaldrich.com

Coordination Chemistry and Structural Elucidation of Nicl₂•dme

Characterization of the Nickel(II) Coordination Environment

The chemical behavior and reactivity of NiCl₂•DME are intrinsically linked to the coordination environment of the central nickel(II) ion. This is primarily defined by the geometry of the complex, the nature of the ligand binding, and the resulting electronic structure.

Octahedral Geometry of the Nickel Center

The nickel(II) center in Dichloronickel;1,2-dimethoxyethane (B42094) adopts a six-coordinate, octahedral geometry. researchgate.net This arrangement involves the nickel ion being symmetrically surrounded by six ligand donor atoms, which define the vertices of an octahedron. rsc.org In the case of NiCl₂•DME, the coordination sphere is composed of two chloride anions and the two oxygen atoms from the 1,2-dimethoxyethane (DME) ligand, with the remaining coordination sites typically being filled by solvent molecules or bridging interactions in the solid state to satisfy the octahedral preference of the Ni(II) ion. The precise bond lengths and angles can be definitively determined by single-crystal X-ray diffraction studies. For instance, in the related anhydrous NiCl₂, the Ni-Cl bond length is approximately 2.40 Å in its trigonal crystal structure with edge-sharing NiCl₆ octahedra. materialsproject.org In aqueous solutions, X-ray diffraction studies have shown that the Ni²⁺ ion is octahedrally hydrated with Ni-O distances of about 2.05 - 2.06 Å. nih.govnih.gov

Chelating Properties of 1,2-Dimethoxyethane as a Bidentate Ligand

1,2-Dimethoxyethane (DME), also known as glyme, functions as a bidentate ligand in this complex. researchgate.net This means that it binds to the central nickel ion through two of its atoms, in this case, the two oxygen atoms. researchgate.net This mode of binding is known as chelation, which leads to the formation of a stable five-membered ring structure (Ni-O-C-C-O). The chelating nature of DME enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ether ligands. This increased stability, often referred to as the chelate effect, is a common feature in coordination chemistry. The ability of DME to stabilize the nickel(II) center through chelation is a key factor in its utility in various chemical transformations. researchgate.net

Ligand Field Considerations and Electronic Structure in NiCl₂•DME

The electronic properties of NiCl₂•DME can be understood through the lens of Ligand Field Theory (LFT), which is an extension of Crystal Field Theory and incorporates covalent aspects of metal-ligand bonding. chemspider.com In an octahedral field, the five degenerate d-orbitals of the free Ni(II) ion (a d⁸ system) are split into two energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (eg). The energy difference between these levels is denoted as Δo (the octahedral splitting parameter).

Spectroscopic and Diffraction Studies of NiCl₂•DME Complexes

The definitive elucidation of the structure and bonding in NiCl₂•DME and its derivatives relies on a combination of spectroscopic and diffraction techniques.

X-ray diffraction is the most powerful tool for determining the solid-state structure of crystalline materials. While a specific, detailed crystal structure of monomeric NiCl₂•DME is not widely reported in the readily available literature, X-ray diffraction studies have been crucial in characterizing related compounds and confirming the coordination geometries of nickel complexes. researchgate.net For instance, X-ray diffraction has been used to determine the dinuclear structure of a related nickel complex with phosphine (B1218219) ligands derived from NiCl₂•DME. researchgate.net

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the complex, including the metal-ligand bonds. In NiCl₂•DME, one would expect to observe characteristic stretching frequencies for the Ni-Cl and Ni-O bonds in the far-IR region of the spectrum. The C-O stretching vibrations of the coordinated DME ligand would also be shifted compared to the free ligand, providing evidence of coordination.

UV-Visible (UV-Vis) spectroscopy, as discussed in the previous section, is used to probe the electronic transitions within the d-orbitals of the nickel(II) ion. The positions and intensities of the absorption bands in the UV-Vis spectrum are indicative of the coordination geometry and the ligand field strength. For octahedral Ni(II) complexes, the presence of the characteristic three absorption bands confirms the geometry. researchgate.net

Polymorphism and Crystal Structures of Related Nickel-DME Adducts

While information on the polymorphism of NiCl₂•DME itself is scarce, studies on related metal-glyme adducts reveal a rich structural diversity. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure.

Research on manganese and zinc chloride complexes with DME has shown the formation of different structural motifs. For example, the reaction of manganese chloride with DME can result in a polymeric chain structure, [MnCl₂(DME)]n, where the metal centers are linked by bridging chloride ions. americanelements.com In contrast, a dinuclear complex, [CoCl₂(dme)]₂, has been reported for cobalt. americanelements.com

Furthermore, the nature of the glyme ligand can influence the resulting structure. For instance, the reaction of nickel chloride with di(2-methoxyethyl) ether (diglyme), a tridentate ether ligand, leads to the formation of a binuclear complex, [NiCl₂(diglyme)]₂. americanelements.com These examples highlight the potential for structural variety in nickel-DME adducts, which could include monomeric, dimeric, or polymeric forms depending on the stoichiometry and crystallization conditions.

Comparative Analysis of Ligand Effects in Dichloronickel Complexes and Analogues

The properties of dichloronickel(II) complexes are significantly influenced by the nature of the other ligands in the coordination sphere. A comparison of NiCl₂•DME with other dichloronickel complexes illustrates these ligand effects.

A key difference between NiCl₂•DME and anhydrous NiCl₂ is the solubility. Anhydrous NiCl₂ is hygroscopic and soluble in water, whereas the DME adduct exhibits enhanced solubility in organic solvents due to the presence of the organic ligand. researchgate.net The thermal stability of the DME complex is also notable, with a high melting point, which can be attributed to the strong Ni-O coordination. researchgate.net In contrast, the analogous tetrahydrofuran (B95107) (THF) complex, NiCl₂•(THF)₂, tends to decompose at lower temperatures. researchgate.net

The DME ligand in NiCl₂•DME can be readily displaced by other ligands, making it a convenient starting material for the synthesis of a wide range of other nickel(II) complexes. For example, reaction with phosphine ligands can lead to the formation of complexes with different coordination geometries, such as distorted tetrahedral or square-based pyramidal structures. nih.gov The electronic and steric properties of these incoming ligands will dictate the final structure and reactivity of the resulting nickel complex. This versatility underscores the importance of NiCl₂•DME as a precursor in synthetic inorganic chemistry.

| Property | Dichloronickel;1,2-dimethoxyethane | Nickel(II) Chloride (Anhydrous) | Dichloronickel;THF Complex |

| CAS Number | 29046-78-4 | 7718-54-9 | N/A |

| Molecular Formula | C₄H₁₀Cl₂NiO₂ | Cl₂Ni | Cl₂Ni•(C₄H₈O)₂ |

| Melting Point | >300°C | 1001°C | ~150°C (decomposes) |

| Solubility | Soluble in DMSO, DMF | Water-soluble | Soluble in THF, ethers |

| Key Feature | Enhanced solubility in organic solvents due to DME ligand. | Hygroscopic and water-soluble. | Decomposes at a lower temperature. |

Table 1. Comparison of Physicochemical Properties of Dichloronickel Complexes. researchgate.net

Impact of DME Chelation on Catalytic Efficiency Versus Simpler Nickel Salts

The chelation of the 1,2-dimethoxyethane (DME) ligand to the nickel(II) chloride center has a profound impact on the compound's catalytic efficiency and handling properties when compared to simpler, anhydrous nickel salts like NiCl₂. The DME ligand, by forming a stable chelate ring, modifies the electronic and steric environment of the nickel center, leading to enhanced performance in a variety of organic transformations.

One of the primary advantages conferred by the DME ligand is the increased solubility of the complex in organic solvents. Anhydrous nickel(II) chloride is often poorly soluble in many non-aqueous media, which can limit its utility in homogeneous catalysis. The NiCl₂•DME adduct, however, is more readily soluble, facilitating its use as a catalyst precursor in reactions such as cross-coupling and cyclization. researchgate.netsmolecule.com This improved solubility ensures a higher concentration of the active catalytic species in the reaction medium.

Furthermore, the NiCl₂•DME complex exhibits greater stability and is less hygroscopic than anhydrous NiCl₂, making it easier to handle and store under standard laboratory conditions. researchgate.net This stability is attributed to the strong coordination of the bidentate DME ligand to the nickel atom. The DME adduct serves as a convenient source of soluble Ni(II) for generating catalytically active Ni(0) species in the presence of a reducing agent. This is a key step in many catalytic cycles, including Negishi, Stille, and Suzuki-Miyaura cross-coupling reactions. researchgate.net

Research has shown that the choice of the nickel precursor can significantly influence reaction outcomes. For instance, in nickel-catalyzed acylzincation reactions, NiBr₂·DME demonstrated superior catalytic effect compared to both NiCl₂·DME and Ni(acac)₂, highlighting the subtle but crucial role of both the halide and the ether ligand in tuning the catalyst's activity. nih.gov The DME ligand's presence is often essential for achieving high yields and selectivity in reactions like the borylation of benzylic chlorides and the trifluoromethylation of alkyl iodides. sigmaaldrich.comchemicalbook.comchemdad.com The complex's effectiveness is also noted in ethylene (B1197577) oligomerization and dimerization processes. smolecule.com

Table 1: Comparison of NiCl₂•DME and Anhydrous NiCl₂

| Property | This compound (NiCl₂•DME) | Anhydrous Nickel(II) Chloride (NiCl₂) |

|---|---|---|

| Solubility | Soluble in many organic solvents | Poorly soluble in many organic solvents, water-soluble |

| Hygroscopicity | Less hygroscopic, air stable researchgate.net | Hygroscopic |

| Handling | Easier to handle and store | More difficult to handle due to moisture sensitivity |

| Catalytic Use | Widely used as a precursor in homogeneous catalysis (e.g., cross-coupling, cyclizations) researchgate.netsmolecule.com | Use can be limited by solubility issues |

| Stability | Higher thermal stability due to strong Ni-O coordination | Lower comparative thermal stability in some contexts |

Structural Distinctions and Coordination Modes with Other Diphosphine Ligands

NiCl₂•DME is a valuable starting material for the synthesis of a wide array of nickel(II) complexes with various phosphine ligands, particularly bidentate diphosphines. The DME ligand is labile and can be readily displaced by stronger donor ligands like phosphines, allowing for the systematic study of how different ligand architectures influence the coordination geometry and, consequently, the catalytic activity of the resulting nickel complexes.

The reaction of NiCl₂•DME with diphosphine ligands can lead to complexes with different coordination numbers and geometries, typically four- or five-coordinate structures. scispace.comrsc.org The specific outcome is dictated by factors such as the bite angle of the diphosphine ligand, the steric bulk of the substituents on the phosphorus atoms, and the reaction conditions.

For example, reactions with diphosphine-phosphonite and triphosphine-phosphite ligands have been shown to produce five-coordinate complexes of the type [NiCl₂(L-κ³P,P,P)] or four-coordinate ionic complexes like [NiCl(L-κ³P,P,P)][PF₆], depending on the absence or presence of a halide abstractor like NH₄PF₆. rsc.org Similarly, the reaction of NiCl₂•DME with the triphosphine-phosphite ligand P(OCH₂PPh₂)₃ in the presence of KPF₆ yields the four-coordinate complex [NiCl(L-κ⁴P,P,P,P)][PF₆]. scispace.comrsc.org

The nature of the diphosphine ligand itself is critical. Studies on complexes with ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), bis(diphenylphosphino)methane (B1329430) (dppm), and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) show that the length of the alkyl chain connecting the two phosphorus atoms influences the chelate's bite angle, which in turn affects the geometry and stability of the complex. researchgate.net For instance, the reaction of NiCl₂•DME with the P,N-type ligand 2-[2-(diphenylphosphino)ethyl]pyridine resulted in a dinuclear complex with a distorted square-base pyramidal geometry around each Ni(II) center. researchgate.net In contrast, reaction with a related ligand featuring a CH₂-O spacer instead of a CH₂CH₂ spacer led to a mononuclear complex with a distorted tetrahedral geometry. researchgate.net

In the context of developing enantioselective catalysts, NiCl₂•DME is used to generate chiral nickel complexes. For example, mixing NiCl₂•DME with a chiral PHOX ligand, (S)-L4, generates the well-defined Ni(II) complex (L4)NiCl₂, which was confirmed by X-ray crystallography and shown to be a competent catalyst in asymmetric carbonylative coupling reactions. acs.orgacs.org

Table 2: Structural Data of Ni(II) Complexes Derived from NiCl₂•DME and Diphosphine Ligands

| Ligand (L) | Resulting Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| PhP(OCH₂PPh₂)₂ | [NiCl₂(L-κ³P,P,P)] | Five-coordinate | rsc.org |

| PhP(OCH₂PPh₂)₂ (with NH₄PF₆) | [NiCl(L-κ³P,P,P)][PF₆] | Four-coordinate ionic | rsc.org |

| P(OCH₂PPh₂)₃ (with KPF₆) | [NiCl(L-κ⁴P,P,P,P)][PF₆] | Four-coordinate ionic | scispace.comrsc.org |

| 2-[2-(diphenylphosphino)ethyl]pyridine | [Ni(L)Cl₂]₂ | Dinuclear, distorted square-base pyramidal | researchgate.net |

| 2-methyloxy(di-tert-butylphosphino)pyridine | [Ni(L)Cl₂] | Mononuclear, distorted tetrahedral | researchgate.net |

| Chiral PHOX Ligand ((S)-L4) | [(L)NiCl₂] | Four-coordinate | acs.orgacs.org |

Mechanistic Investigations of Nicl₂•dme Catalyzed Reactions

Core Catalytic Principles Mediated by the Nickel Center

The reactivity of the nickel center in NiCl₂•DME is governed by a set of core principles, including oxidative addition, reductive elimination, ligand exchange dynamics, and the accessibility of multiple oxidation states. These fundamental processes are intricately linked and collectively define the catalytic cycle.

Oxidative Addition and Reductive Elimination Processes

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals, including nickel. wikipedia.org Oxidative addition involves the insertion of the nickel center into a covalent bond, leading to an increase in both the metal's oxidation state and coordination number. wikipedia.orglibretexts.org Conversely, reductive elimination is the reverse process, where two ligands on the nickel center couple to form a new bond, resulting in a decrease in the metal's oxidation state and coordination number. wikipedia.orgwikipedia.org

In the context of NiCl₂•DME catalysis, these processes are central to the activation of substrates and the formation of new chemical bonds. For instance, in cross-coupling reactions, the catalytic cycle is often initiated by the oxidative addition of an organic halide to a low-valent nickel species, generated in situ from NiCl₂•DME. libretexts.orgyoutube.com This is followed by transmetalation and, ultimately, reductive elimination to yield the coupled product and regenerate the active nickel catalyst. libretexts.org The thermodynamics of these processes are crucial; reductive elimination is favored when the newly formed bond is strong. wikipedia.org

The mechanism of oxidative addition can vary, with possibilities including concerted, SN2-type, and radical pathways. wikipedia.org The specific pathway is influenced by the nature of the substrate and the electronic properties of the nickel complex. For example, the reaction of a square planar complex with methyl iodide is often assumed to proceed via an SN2-type mechanism. wikipedia.org

Ligand Exchange Dynamics and Their Role in Catalysis

Ligand exchange, the substitution of one ligand for another at the nickel center, is a critical and dynamic process that profoundly influences the outcome of catalytic reactions. nih.govnih.gov The lability of the 1,2-dimethoxyethane (B42094) (DME) ligand in NiCl₂•DME allows for its ready displacement by other coordinating species, such as phosphines, amines, or substrates, which is often a prerequisite for initiating the catalytic cycle. nih.govyork.ac.uk

The nature of the coordinating ligands plays a pivotal role in tuning the steric and electronic properties of the nickel catalyst, thereby controlling its reactivity and selectivity. nih.gov For example, in nickel-catalyzed cross-electrophile coupling reactions, a complex series of ligand exchange events can facilitate the electrochemical generation of highly reactive Ni(0)(phosphine) complexes, which are key to achieving selective C-C bond formation. nih.gov In some instances, a weakly bound ligand can be displaced to allow for the coordination of a substrate, and then recoordinate at a later stage in the catalytic cycle to facilitate product formation. nih.gov The strategic use of different ligands can therefore be employed to control the redox states of nickel and expand the scope of bond-forming methodologies. nih.gov

The table below summarizes the effect of different ligands on the coordination environment of nickel, which in turn dictates the catalytic activity.

| Ligand Type | Effect on Nickel Center | Impact on Catalysis |

| Phosphines | Modulate steric and electronic properties | Can stabilize low-valent nickel species and influence selectivity |

| N-heterocyclic carbenes (NHCs) | Strong σ-donors | Can form robust catalysts for various coupling reactions |

| Bidentate/Tridentate Amines | Form stable chelate complexes | Can control geometry and reactivity of the nickel center |

This table provides a generalized overview of ligand effects in nickel catalysis.

Redox Chemistry and Multiple Oxidation States of Nickel in Catalytic Cycles

Nickel is distinguished by its ability to access a variety of oxidation states, most commonly Ni(0), Ni(I), Ni(II), and Ni(III), which is a cornerstone of its catalytic versatility. researchgate.netacs.org The facility of electron transfer processes allows nickel to participate in diverse catalytic cycles, often involving single-electron transfer (SET) pathways. researchgate.netnih.gov The specific oxidation states involved are highly dependent on the reaction conditions, substrates, and ligands. nih.gov

Many NiCl₂•DME-catalyzed reactions are proposed to proceed through catalytic cycles that shuttle between different nickel oxidation states. For example, Ni(I)/Ni(III) cycles are frequently invoked in photoredox and electrochemically mediated reactions. researchgate.net In such cycles, a Ni(II) precatalyst can be reduced to a Ni(I) species, which then undergoes oxidative addition with a substrate to form a Ni(III) intermediate. Subsequent reductive elimination regenerates a lower-valent nickel species and releases the product. researchgate.net

The ability of nickel to exist in paramagnetic states, such as Ni(I) and Ni(III), is crucial for its participation in radical-based mechanisms. acs.org This contrasts with palladium, which predominantly operates through two-electron (e.g., Pd(0)/Pd(II)) cycles. The accessibility of these multiple oxidation states allows nickel catalysts to engage a broader range of substrates and reaction pathways. acs.org

Proposed Reaction Mechanisms in Specific Carbon-Carbon and Carbon-Heteroatom Bond Formations

The mechanistic principles outlined above are manifested in the catalytic cycles of various bond-forming reactions facilitated by NiCl₂•DME.

A prominent application of NiCl₂•DME is in reductive cross-coupling reactions for the formation of C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. nih.gov For instance, in the reductive hydrocarbonation of olefins, a proposed mechanism involves the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex can then undergo oxidative addition with an alkyl or aryl halide. The resulting organonickel(II) intermediate can then coordinate to the olefin, followed by migratory insertion to form a new carbon-carbon bond. Subsequent reduction and protonolysis steps would then deliver the final product and regenerate the nickel catalyst. nih.gov

The combination of NiCl₂•DME with photoredox catalysis has enabled the development of novel carbon-carbon bond-forming reactions. nih.gov In a dual catalytic system for the arylation of aliphatic carboxylic acids, a photocatalyst is used to generate an alkyl radical from the carboxylic acid. This radical is then captured by a Ni(0) complex, formed from NiCl₂•DME, to generate a Ni(I) or Ni(II) alkyl intermediate. This intermediate can then undergo transmetalation with an aryl partner or directly couple to form the C(sp²)–C(sp³) bond. nih.gov

Mechanistic studies on the nickel-catalyzed enantioselective carbonylative coupling of α-chloroalkylarenes and amines suggest a synergistic interplay between a photoredox catalyst and the nickel catalyst. acs.org The Ni(II) precatalyst, formed from NiCl₂•DME and a chiral ligand, is reduced in situ to a Ni(0) species. This Ni(0) complex is proposed to be the catalyst resting state. The reaction is believed to proceed through the formation of substrate radicals via the photoredox cycle, which are then captured by the chiral nickel catalyst to achieve enantioselective carbon-nitrogen and carbon-carbon bond formation. acs.org

Influence of Co-catalysts, Additives, and Reaction Parameters on Mechanism and Selectivity

The efficiency, selectivity, and even the operative mechanism of NiCl₂•DME-catalyzed reactions can be significantly modulated by the addition of co-catalysts and additives, as well as by variations in reaction parameters such as solvent and temperature.

Co-catalysts are often employed to facilitate the reduction of the Ni(II) precatalyst to the active low-valent nickel species. Common reducing agents include metallic zinc or manganese. researchgate.netmdpi.com In some cases, co-catalysts can play a more intricate role in the catalytic cycle. For example, in certain nickel-catalyzed C-H functionalization reactions, silver salts are used as oxidants. nih.govchemrxiv.org Mechanistic studies suggest that a silver-aryl species may transfer the aryl group to a nickel(II) metallacycle with concomitant oxidation of the nickel center from Ni(II) to Ni(III), a process termed redox transmetalation. nih.govchemrxiv.org

Additives can also have a profound impact on the reaction outcome. For example, the addition of Lewis acids can enhance catalytic activity in certain cross-coupling reactions. researchgate.net In other cases, the addition of salts like lithium chloride or magnesium bromide can influence the regioselectivity of the reaction. researchgate.net The table below illustrates the role of various additives in NiCl₂•DME catalyzed reactions.

| Additive/Co-catalyst | Function | Example Reaction |

| Zinc (Zn) or Manganese (Mn) powder | Reducing agent for Ni(II) | Reductive cross-coupling reactions |

| Silver (Ag) salts | Oxidant/Transmetalating agent | C-H arylation reactions |

| Lewis Acids (e.g., BPh₃) | Co-catalyst | Intramolecular arylcyanation of olefins |

| Lithium or Magnesium Halides | Control of regioselectivity | Carboboration of cyclohexenes |

This table provides examples of the diverse roles of additives and co-catalysts.

Reaction parameters such as solvent and temperature also play a crucial role. The coordinating ability of the solvent can influence ligand exchange equilibria and the stability of catalytic intermediates. acs.org Temperature can affect reaction rates and, in some cases, alter the product distribution by influencing the relative rates of competing reaction pathways. nih.gov For instance, in the electrochemical reduction of CO₂ catalyzed by nickel, an increase in temperature enhances the activity but can also lead to catalyst deactivation through coking. nih.gov

Kinetic and Thermodynamic Aspects of NiCl₂•DME Catalysis

A detailed understanding of the kinetic and thermodynamic parameters of a catalytic cycle is essential for its optimization. While comprehensive kinetic and thermodynamic studies for many NiCl₂•DME-catalyzed reactions are still emerging, some general principles can be discussed.

The thermodynamics of oxidative addition and reductive elimination are key determinants of the feasibility of a catalytic cycle. youtube.com Reductive elimination is generally favored for the formation of strong covalent bonds. wikipedia.org The rates of these processes are influenced by the steric and electronic properties of the ligands and the substrates. For example, reductive elimination tends to be faster from more sterically hindered metal centers. youtube.com

In some catalytic systems, the turnover-limiting step has been identified. For instance, in a two-component reductive 1,2-difunctionalization of alkenes, catalyst reduction was found to be the rate-determining step. acs.org Kinetic modeling of related catalytic processes, such as the direct synthesis of dimethyl ether, has been used to predict conversion rates and identify key reaction pathways, highlighting the importance of understanding the underlying kinetics. plastice.eu The thermodynamic limitations of a reaction can sometimes be overcome by coupling it with other processes. For example, in the direct synthesis of DME, hybridizing the catalytic system can overcome the thermodynamic constraints of CO₂ hydrogenation to methanol. plastice.eu

Advanced Catalytic Applications of Dichloronickel;1,2 Dimethoxyethane in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. NiCl₂(dme) has proven to be an effective catalyst for several such reactions, offering unique reactivity and selectivity profiles.

Cross-Coupling Methodologies

Cross-coupling reactions catalyzed by transition metals have revolutionized synthetic chemistry. While palladium has historically dominated this field, nickel catalysis, often initiated from NiCl₂(dme), has gained significant traction due to nickel's lower cost and distinct catalytic behavior, which enables the activation of more challenging electrophiles.

The Negishi cross-coupling, which pairs organozinc reagents with organic halides, is a powerful C-C bond-forming tool. NiCl₂(dme) and the analogous NiBr₂(dme) have been instrumental in expanding the scope of this reaction, particularly for substrates that are challenging for palladium catalysts.

Research has demonstrated the first catalytic cross-coupling that utilizes a non-allylic and non-benzylic Csp³–N bond of simple alkyl aziridines as the electrophile. chemrxiv.org In these transformations, a nickel catalyst, generated from precursors like NiBr₂·dme, facilitates the reaction between the aziridine (B145994) and an organozinc reagent. sigmaaldrich.com A key to this success is the use of a directing group on the aziridine nitrogen, which coordinates to the nickel center, facilitating oxidative addition into the traditionally inert C–N bond. chemrxiv.orgsigmaaldrich.com This methodology provides a novel route to β-substituted amines. sigmaaldrich.com

Furthermore, NiCl₂(dme) (where dme is also known as glyme) has been utilized in asymmetric Negishi cross-couplings. rsc.org For instance, the coupling of racemic secondary allylic chlorides with alkylzinc reagents can be achieved with high regio- and enantioselectivity using a chiral ligand in conjunction with the nickel catalyst. rsc.orgacs.org This stereoconvergent process transforms both enantiomers of the starting material into a single enantiomer of the product, showcasing a powerful method for constructing chiral molecules. acs.org

Table 1: Selected Examples of NiCl₂(dme)-Catalyzed Negishi Cross-Coupling This table is representative of typical reaction conditions and yields reported in the literature and is not exhaustive.

| Electrophile | Nucleophile (Organozinc) | Chiral Ligand | Product Yield | Enantiomeric Excess (ee) | Reference |

| Racemic secondary allylic chloride | Alkylzinc halide | Pybox | Up to 96% | Up to 95% | acs.org |

| Cinsyl-protected alkyl aziridine | p-Tolylzinc bromide | None | 69% (mixture of regioisomers) | N/A | sigmaaldrich.com |

| Ethyl (E)-4-chloropent-2-enoate | 2-[2-(1,3-dioxolan-2-yl)ethyl]zinc bromide | (S)-(-)-Pybox-ip | 94-96% | 94-95% | rsc.org |

The Suzuki-Miyaura and Mizoroki-Heck reactions are pillars of modern synthetic chemistry for the formation of C-C bonds. While palladium is the conventional catalyst, NiCl₂(dme) has been successfully employed as an inexpensive and effective alternative, particularly under specific reaction conditions.

In the context of the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, NiCl₂(dme) has been used as a precatalyst in the development of laboratory experiments for undergraduate students. acs.org These protocols highlight the use of an inexpensive nickel catalyst in environmentally friendlier solvents to synthesize heterocyclic compounds, which are important scaffolds in medicinal chemistry. acs.org The air-stable nature of NiCl₂(dme) makes it particularly suitable for such applications. acs.org

For the Mizoroki-Heck reaction, which couples an alkene with an organic halide, NiCl₂(dme) has been screened as a potential catalyst in dual photoredox/nickel-catalyzed systems. rsc.org In a comparative study of various nickel sources for the α-arylation of acrylates with aryl bromides, NiCl₂(dme) demonstrated catalytic activity, affording the desired product in a 48% yield. rsc.org While other nickel salts like NiCl₂ provided slightly higher yields in this specific system, the result confirms the competence of the dme complex as a precatalyst for this transformation. rsc.org

Table 2: Screening of Nickel Catalysts in a Dual Photoredox/Nickel-Catalyzed Mizoroki-Heck Reaction Data adapted from a study on the coupling of 4-cyanobromobenzene and ethyl acrylate.

| Nickel Catalyst | Product Yield (%) |

| NiBr₂·dme | 46 |

| NiCl₂·dme | 48 |

| NiCl₂ | 51 |

| NiBr₂ | 23 |

| Ni(COD)₂ | 44 |

| Reference: rsc.org |

The Kumada coupling, the first discovered transition-metal-catalyzed cross-coupling reaction, utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. smolecule.com NiCl₂(dme) serves as an excellent precatalyst for these reactions, including challenging asymmetric variants involving alkyl electrophiles.

Groundbreaking research has detailed the first asymmetric Kumada cross-coupling of racemic α-bromoketones with aryl Grignard reagents, a reaction catalyzed by NiCl₂(dme) in the presence of a chiral ligand. epfl.ch This method is significant as it allows for the synthesis of racemization-prone α-arylketones at very low temperatures (e.g., -60 °C) with good yields and high enantioselectivity. epfl.ch The protocol is compatible with a wide array of functional groups, demonstrating its broad utility. epfl.ch The use of NiCl₂(dme) was also shown to be effective in the coupling of both primary and secondary alkyl halides with organomagnesium reagents, outperforming other catalyst systems in certain cases. scispace.com

Table 3: Asymmetric Kumada Cross-Coupling of α-Bromoketones with Aryl Grignard Reagents Catalyzed by NiCl₂(dme) This table illustrates the scope and efficiency of the reaction with representative substrates.

| α-Bromoketone | Aryl Grignard Reagent | Temperature (°C) | Product Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 2-Bromo-3-pentanone | Phenylmagnesium bromide | -60 | 85 | 93 | epfl.ch |

| 2-Bromo-1-phenylpropan-1-one | 4-Methoxyphenylmagnesium bromide | -40 | 88 | 97 | epfl.ch |

| 2-Bromocyclohexanone | 1-Naphthylmagnesium bromide | -60 | 92 | 90 | epfl.ch |

NiCl₂(dme) is a key precatalyst in reductive cross-coupling reactions, which forge carbon-carbon bonds between two different electrophiles in the presence of a stoichiometric reductant, such as manganese or zinc powder. This strategy avoids the pre-formation of sensitive organometallic reagents.

A highly enantioselective reductive cross-coupling between vinyl bromides and benzyl (B1604629) chlorides has been successfully developed using a catalytic system derived from NiCl₂(dme) and a chiral bis(oxazoline) ligand. acs.org This reaction provides a direct route to enantioenriched products that contain valuable tertiary allylic stereogenic centers. The reaction proceeds under mild conditions and tolerates a variety of functional groups on both coupling partners. acs.org In a similar vein, nickel-catalyzed reductive couplings employing Katritzky salts as radical precursors have also been developed, with NiCl₂(dme) being a featured catalyst in these transformations for coupling with aryl halides. chinesechemsoc.org Furthermore, nickel catalysis enables the desymmetric reductive cyclization and coupling of 1,6-dienes, a powerful method for constructing molecules with both a chiral tertiary alcohol and a quaternary stereocenter in a single step. nih.gov

Table 4: Enantioselective Reductive Cross-Coupling of Vinyl Bromides and Benzyl Chlorides Data is representative of the scope for the reaction catalyzed by a NiCl₂(dme)/chiral ligand system.

| Vinyl Bromide | Benzyl Chloride | Product Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| (E)-β-Bromostyrene | Benzyl chloride | 93 | 93 | acs.org |

| (E)-1-Bromo-2-(4-methylphenyl)ethene | Benzyl chloride | 83 | 96 | acs.org |

| (E)-1-Bromo-2-(4-fluorophenyl)ethene | Benzyl chloride | 91 | 94 | acs.org |

| (E)-β-Bromostyrene | 4-Chlorobenzyl chloride | 87 | 93 | acs.org |

Stereoselective Borylation Reactions of Organic Substrates

The introduction of boron-containing functional groups into organic molecules is of immense importance, as the resulting organoboron compounds are exceptionally versatile synthetic intermediates, most notably in Suzuki-Miyaura cross-coupling reactions. NiCl₂(dme) has been identified as an effective catalyst for the stereoselective borylation of organic electrophiles.

Specifically, Dichloronickel;1,2-dimethoxyethane (B42094) is used as a catalyst for the borylation of racemic benzylic chlorides. sigmaaldrich.com This reaction allows for the synthesis of enantioenriched benzylic boronic esters, which are valuable building blocks for the creation of complex chiral molecules found in pharmaceuticals and agrochemicals. sigmaaldrich.com The ability of the nickel catalyst to facilitate this transformation with high selectivity and efficiency underscores its utility in advanced organic synthesis.

Oligomerization and Polymerization of Unsaturated Hydrocarbons

The nickel center in Dichloronickel;1,2-dimethoxyethane, often activated by co-catalysts, is highly effective in catalyzing the formation of carbon-carbon bonds starting from simple unsaturated hydrocarbons like ethylene (B1197577).

This compound is a key component in catalytic systems for the dimerization and oligomerization of ethylene. When combined with specific activators, it can guide the reaction toward valuable short-chain olefins.

One of the most significant applications is the selective dimerization of ethylene to produce 1-butene, a crucial comonomer in the production of polyethylene (B3416737). While homogeneous catalysts have historically dominated this industrial process, research has demonstrated the potential of systems derived from NiCl₂(DME). mit.edu For instance, when activated with methylaluminoxane (B55162) (MAO), the complex exhibits efficiency in converting ethylene into a range of oligomers. smolecule.com The selectivity of these nickel-based catalysts can be finely tuned. By modifying the ligand environment and reaction conditions, the competition between chain propagation, chain transfer, and isomerization can be controlled, steering the product distribution towards the desired olefin. mit.edu

Research into σ-aryl nickel(II) complexes, which can be prepared from NiCl₂(DME), has shown their activity in the dimerization and trimerization of ethylene, leading to products like butenyl-naphthalene when reacted in the presence of certain additives. smolecule.com

Below is a table summarizing the performance of a representative nickel-based catalyst system for ethylene dimerization, highlighting the high selectivity achievable.

| Entry | Co-catalyst | Temperature (°C) | Pressure (bar) | Turnover Frequency (mol C₂H₄ / mol Ni · h) | Butene Selectivity (%) | 1-Butene in C₄ fraction (%) |

| 1 | MAO (100 equiv) | 0 | 50 | 22,600 | 98.4 | 97.8 |

| 2 | MAO (1000 equiv) | 25 | 50 | 41,500 | 96.2 | 95.8 |

Table 1: Performance of a site-isolated Ni(II) catalyst (derived from a related precursor) for ethylene dimerization, showcasing typical high activity and selectivity. Data adapted from related studies on highly selective nickel catalysts. mit.edu

Beyond producing short-chain oligomers, nickel catalysts derived from precursors like this compound are instrumental in ethylene polymerization to produce polyethylene. A key challenge in polymer chemistry is controlling the polymer's microstructure, such as the degree and type of branching, which dictates its physical properties.

Neutral Ni(II) phosphinophenolate catalysts, for example, are well-known in industrial processes for ethylene oligomerization. nih.gov However, modifications to these systems, such as introducing bulky substituents, can shift their catalytic activity from oligomerization to the production of high molecular weight polyethylene. nih.gov This demonstrates the principle of how the ligand sphere around the nickel center, which can be introduced starting from a simple precursor like NiCl₂(DME), is critical in determining the outcome of the reaction. mit.edu

The ability to control the microstructure is also evident in copolymerization reactions. For instance, catalysts must exhibit high selectivity for 1,4-insertion over 1,2-insertion when copolymerizing ethylene with dienes like butadiene to create polyethylene with in-chain unsaturation. nih.gov This control, achieved through careful selection of the catalyst, activator, and reaction conditions, allows for the synthesis of polyethylene-type materials with designed properties. nih.gov

Carbon-Heteroatom Bond Forming Reactions

The catalytic activity of this compound extends to the formation of bonds between carbon and heteroatoms, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries.

The introduction of a trifluoromethyl (-CF₃) group can dramatically alter the biological and chemical properties of an organic molecule. This compound serves as an effective promoter or catalyst for trifluoromethylation reactions. smolecule.com It facilitates the coupling of alkyl iodides with a trifluoromethyl source, enabling the synthesis of a wide array of alkyl-CF₃ compounds. sigmaaldrich.comsigmaaldrich.com This method provides a valuable pathway to molecules that are important in medicinal chemistry.

Lewis Acid Catalysis and Photoactivated Transformations (e.g., C-Acylation)

This compound can also function as a Lewis acid catalyst. sigmaaldrich.comsigmaaldrich.com In this role, the nickel center can accept electron density, activating substrates towards nucleophilic attack. A notable application is in photoactivated C-acylation reactions. The complex has been shown to catalyze the C-acylation of β-ketoesters using visible light as an energy source, providing a modern, light-driven method for forming carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com

Electrocatalytic Reduction of Carbon Dioxide (via derived complexes)

Addressing rising atmospheric CO₂ levels requires innovative solutions for its capture and utilization. One promising strategy is the electrocatalytic reduction of CO₂ into value-added chemical feedstocks like carbon monoxide (CO) or other fuels. While this compound is not typically used directly as the electrocatalyst, it is a crucial starting material for synthesizing more complex and highly active nickel complexes. sigmaaldrich.comsigmaaldrich.com

For example, NiCl₂(DME) is used to prepare nickel pincer complexes, such as those with N-heterocyclic carbene (NHC) or bipyridyl donors. sigmaaldrich.comsigmaaldrich.comed.ac.ukrsc.org These derived complexes have demonstrated high selectivity for the electrocatalytic reduction of CO₂ to CO, often with minimal competing hydrogen evolution. ed.ac.uk The structure of the ligand framework around the nickel center is critical; for instance, elongating the alkyl chain linking two NHC donors in a pincer ligand was found to make the CO₂ reduction potential less cathodic. ed.ac.uk This tunability allows for the rational design of catalysts with improved efficiency and lower energy requirements.

Research on various nickel complexes highlights their potential in this field. Nickel complexes of N₄ macrocycles like [Ni(cyclam)]²⁺ are noted for their high selectivity in activating CO₂. ed.ac.uk Similarly, bioinspired nickel phosphide (B1233454) (Ni₂P) electrocatalysts, when paired with a Lewis acid co-catalyst like boric acid, can shift the reduction products from a mix of C1-C4 compounds to valuable products like ethylene glycol with high Faradaic efficiency. rsc.org

The table below presents findings for different nickel complexes in the electrocatalytic reduction of CO₂.

| Catalyst Type | Product(s) | Turnover Frequency (TOF) | Key Finding |

| Ni-NHC Pincer Complex | CO | 4-6 h⁻¹ | Selective for CO with no H₂ formation. ed.ac.uk |

| [Ni(cyclam)]²⁺ | CO | Moderate | High selectivity for CO₂ activation over water. ed.ac.uk |

| Ni-Pyrene-Cyclam Complex | CO | 4.27 s⁻¹ | High turnover numbers (TON > 60,000) achieved. mdpi.com |

| Ni₂P with Boric Acid | Ethylene Glycol (EG) | - | Product selectivity shifted to EG with 85% Faradaic efficiency. rsc.org |

Table 2: Performance of various nickel complexes, often synthesized from NiCl₂(DME) precursors, in the electrocatalytic reduction of CO₂.

Theoretical and Computational Studies on Nicl₂•dme Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of NiCl₂·DME. These calculations can elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and its potential for interaction with other reagents. The principles of quantum mechanics allow for the calculation of various molecular properties that dictate chemical behavior. mdpi.com For instance, the kinetic energy of electrons is a critical component, as it directly relates to the gradient information of the system, which in turn governs reactivity. mdpi.com

While detailed quantum chemical studies on the complete NiCl₂·DME complex are specific, analysis of its constituent ligand, 1,2-dimethoxyethane (B42094) (DME), provides crucial insights. Calculations on the DME molecule reveal key electronic characteristics that influence its role as a ligand. researchgate.net

Table 1: Calculated Electronic Properties of 1,2-Dimethoxyethane (DME) This interactive table displays the results of quantum-chemical calculations for the DME molecule, providing insight into its electronic structure. researchgate.net

| Property | Value | Unit |

| Enthalpy (H) | -233.2268 | a.u. |

| Gibbs Free Energy (G) | -233.2662 | a.u. |

| Dipole Moment | 2.13 | Debye |

| Energy of HOMO | -10.97 | eV |

| Energy of LUMO | 2.12 | eV |

Source: ResearchGate researchgate.net

These calculations show that regions with negative molecular electrostatic potential (MEP) correspond to zones of high electron density, indicating likely sites for electrophilic attack. researchgate.net In related nickel complexes, such as those formed with phosphinitopyridine ligands derived from NiCl₂·DME, X-ray diffraction studies have revealed a distorted tetrahedral geometry around the nickel center. researchgate.net This structural information is vital for setting up accurate computational models of the complex and its reactivity.

Mechanistic Modeling of Catalytic Cycles and Intermediates (e.g., Transition States)

Mechanistic modeling is a powerful computational technique used to map out the entire pathway of a chemical reaction catalyzed by a substance like NiCl₂·DME. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. The energy of these transition states determines the rate of the reaction, and understanding their structure is key to explaining the catalyst's efficiency and selectivity.

NiCl₂·DME serves as a versatile precatalyst in a variety of organic transformations. chemicalbook.comsigmaaldrich.com Its applications include:

The borylation of racemic benzylic chlorides. sigmaaldrich.com

The trifluoromethylation of alkyl iodides. sigmaaldrich.com

Free-radical cyclization of organohalides to form carbo-, oxa-, and azacycles. researchgate.net

The synthesis of nickel pincer complexes used for the electrocatalytic reduction of CO₂. sigmaaldrich.com

Modeling a catalytic cycle for these reactions would involve calculating the Gibbs free energy profile for each step. For example, in a cross-coupling reaction, the cycle would typically involve oxidative addition of a substrate to the nickel center, potential transmetalation with a second reagent, and finally, reductive elimination to release the product and regenerate the nickel catalyst. Each of these steps proceeds through a specific transition state. While the catalytic applications are well-documented, detailed published mechanistic models with calculated energy profiles for transition states specifically originating from the NiCl₂·DME precatalyst are highly specialized. The geometry of intermediates, likely involving different oxidation states of nickel and coordination with substrates, would be informed by known structures of related stable nickel complexes. researchgate.net

Predictive Approaches for Reaction Optimization using Machine Learning in Nickel Catalysis

In recent years, machine learning (ML) has emerged as a transformative tool for accelerating catalyst development and reaction optimization, including in the field of nickel catalysis. digitellinc.com By training algorithms on existing reaction data, ML models can predict the outcomes of new, untested reactions, thereby reducing the time and expense of experimental screening. nih.gov

One prominent study focused on predicting the catalytic activity of 165 α-diimino nickel complexes in ethylene (B1197577) polymerization. mdpi.com Using a set of 25 molecular descriptors, an XGBoost model demonstrated exceptional predictive power. mdpi.com The model indicated that high catalytic activity is associated with the presence of polarizable atoms and less bulky substituents within the complex. mdpi.com

Table 2: Performance of XGBoost Model in Predicting Catalytic Activity This interactive table shows the performance metrics of a machine learning model for predicting the catalytic activity of nickel complexes. mdpi.com

| Metric | Set | Value |

| Correlation Coefficient (R²) | Training | 0.999 |

| Correlation Coefficient (R²) | Test | 0.921 |

| Cross-Validation Coefficient (Q²) | Validation | 0.561 |

Source: MDPI mdpi.com

Another application of machine learning involved the optimization of nickel-based catalysts for producing biohydrogen. researchgate.net A random forest (RF) regressor model was developed using a dataset of 159 experiments with 13 input features. researchgate.net The model successfully predicted hydrogen yield and identified the most influential parameters for catalyst performance. researchgate.net

Table 3: Performance of Random Forest Model and Key Feature Importance This interactive table displays the performance and key feature importance of a random forest model used to optimize nickel catalysts. researchgate.net

| Parameter | Value |

| R² Score | 0.78 |

| Root Mean Square Error (RMSE) | 0.47 |

| Most Important Feature | Reaction Temperature (0.14 importance) |

| Second Most Important Feature | Carbon Content (0.11 importance) |

| Third Most Important Feature | Calcination Temperature (0.09 importance) |

Source: ResearchGate researchgate.net

Researchers have also focused on building curated datasets from published literature, such as the "NiCOlit" dataset for nickel-catalyzed C–O couplings, to train ML models. researchgate.net This work highlights the challenges of using literature data, which is often biased towards high-yielding reactions, but also shows that incorporating chemical knowledge into the models allows for reasonable predictions even in low-data situations. researchgate.net These predictive strategies represent a significant step towards the de novo design of catalysts and the rapid optimization of complex chemical reactions. digitellinc.com

Broader Impact and Future Research Directions

Development of Novel Chiral Ligands for Asymmetric Catalysis with NiCl₂•DME Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific stereoisomer, is the most elegant method to achieve this. NiCl₂•DME is an important precursor for generating active chiral nickel catalysts for a variety of asymmetric transformations.

The future of this field lies in the design and synthesis of novel chiral ligands that can be paired with nickel precursors like NiCl₂•DME to achieve higher efficiency and selectivity. For a long time, C₂-symmetric ligands were the main focus in asymmetric catalysis. However, more recent research has shifted towards non-symmetrical modular P,N-ligands, which have shown superior performance in many metal-catalyzed reactions. These ligands, which possess both a phosphorus and a nitrogen donor atom, can be fine-tuned electronically and sterically to control the chiral environment around the nickel center.

A notable example involves the use of NiCl₂•DME to generate a Ni(II) complex with a chiral P,N-ligand (a phosphinooxazoline or PHOX derivative). This complex can then be used in dual-catalyst systems, for instance, with a photoredox catalyst, to facilitate asymmetric carbonylations. In such a system, the chiral nickel catalyst is responsible for the stereoselective capture of a carbon-centered radical with carbon monoxide, leading to the formation of chiral carbonyl compounds with high enantioselectivity. The development of these catalyst systems provides a powerful platform for synthesizing valuable chiral molecules, such as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) like (S)-Ibuprofen and (S)-Flurbiprofen.

Future research will continue to push the boundaries of ligand design, exploring new structural motifs and combinations of donor atoms to expand the scope of nickel-catalyzed asymmetric reactions. The modular nature of these ligands allows for rapid screening and optimization, accelerating the discovery of catalysts for previously challenging transformations.

Sustainable Synthesis and Green Chemistry Innovations Utilizing Nickel Catalysis

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are increasingly guiding academic and industrial research. Nickel catalysis, owing to nickel's relative abundance and lower cost compared to precious metals like palladium and platinum, is central to this paradigm shift. NiCl₂•DME provides an accessible entry point for developing these more sustainable catalytic methods.

A significant area of innovation is the use of nickel catalysts to convert carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals and fuels. Researchers have developed nickel-based catalyst systems that can electrochemically reduce CO₂ to produce liquid hydrocarbons, including branched isomers that are desirable components of high-performance fuels like gasoline and jet fuel. By using a nickel-based material, often modified with other elements and employing techniques like pulsed potential electrolysis, scientists can guide the reaction to form longer, more complex hydrocarbon chains than what is typically achievable with traditional copper catalysts. This process offers a pathway to recycle CO₂ emissions into energy-dense molecules, contributing to a circular carbon economy.

Another facet of green chemistry is the development of catalytic reactions that proceed under milder conditions, reducing energy consumption. Nickel-based photocatalysts are being explored for environmental remediation, such as the degradation of organic pollutants in water. These catalysts can harness light energy to drive chemical reactions, breaking down harmful substances into benign products. The synthesis of these nickel-based nanomaterials often employs green synthesis methods, using natural extracts as stabilizing agents to create more environmentally friendly and cost-effective catalysts.

Future efforts will focus on enhancing the efficiency and durability of these nickel catalysts, expanding their application in large-scale industrial processes, and integrating them with renewable energy sources for a truly sustainable chemical industry.

Emerging Applications in Materials Science and Nanotechnology

The influence of NiCl₂•DME extends beyond catalysis into the realm of materials science and nanotechnology. This compound serves as a valuable precursor for the synthesis of a wide array of nickel-containing materials with unique electronic, magnetic, and catalytic properties.

In nanotechnology, NiCl₂•DME is used to create nickel-based nanoparticles with controlled size and composition. For example, nickel(II) nanoparticles can be immobilized on support materials like silica (B1680970) nanospheres. These composite materials combine the high surface area and stability of the support with the catalytic activity of the nickel nanoparticles. Such materials have proven to be efficient and recyclable catalysts for important chemical reactions, such as Suzuki-Miyaura cross-coupling, which is a fundamental tool in the synthesis of pharmaceuticals and complex organic molecules.

Furthermore, NiCl₂•DME is used to synthesize sophisticated nickel complexes that are building blocks for advanced materials. For instance, it is a starting material for creating nickel bis(benzimidazol-2-ylidene) pincer complexes. These organometallic compounds have shown promise in the electrocatalytic reduction of CO₂ to carbon monoxide (CO), a key step in converting CO₂ into other useful chemicals. The precise structure of these complexes, facilitated by starting with a well-defined precursor like NiCl₂•DME, is critical to their catalytic performance.

The future will see the application of these nickel-based materials in a broader range of technologies, including advanced electronics, energy storage devices, and smart materials. The ability to precisely engineer the structure and properties of these materials at the nanoscale, starting from simple precursors like NiCl₂•DME, will be a key driver of innovation.

| Material Type | Synthesis Application of NiCl₂•DME | Potential Use |

|---|---|---|

| Supported Nanoparticles | Precursor for Nickel(II) nanoparticles on silica nanospheres | Recyclable catalysts for cross-coupling reactions |

| Pincer Complexes | Starting material for nickel bis(benzimidazol-2-ylidene) complexes | Electrocatalytic reduction of CO₂ |

| Photocatalysts | Used in the synthesis of nickel sulfide (B99878) (NiS) nanostructures | Degradation of environmental pollutants |

Integration in Multi-Component and Cascade Catalytic Systems

Multi-component and cascade reactions, where multiple chemical transformations occur in a single pot, represent the pinnacle of synthetic efficiency. These processes minimize waste, reduce purification steps, and can rapidly build molecular complexity. NiCl₂•DME is an enabling reagent for developing such elegant and powerful catalytic systems.

A prime example is the development of dual-catalyst systems that merge nickel catalysis with other catalytic modes, such as photoredox catalysis. In one reported system, NiCl₂•DME is used to form a chiral nickel catalyst in situ. This catalyst works in concert with an iridium-based photoredox catalyst. The photoredox catalyst absorbs light and initiates a radical-based process, while the chiral nickel catalyst controls the subsequent bond-forming step with high stereoselectivity. This synergistic approach allows for asymmetric carbonylative couplings of simple starting materials to form complex chiral products that would be difficult to access through traditional methods.

NiCl₂•DME is also frequently listed as a key reagent in patent literature for the synthesis of complex pharmaceutical candidates. These syntheses often involve multiple steps where the nickel catalyst must be compatible with various functional groups and other reagents in the reaction mixture. For example, it is used in photoredox/nickel-catalyzed reactions for creating C-C bonds in the synthesis of bicyclic heteroaryl compounds, which are scaffolds for potential drug molecules. These reactions often involve the coupling of three or more components in a single operation.

Q & A

Q. What are the recommended handling and storage protocols for 1,2-dimethoxyethane to prevent peroxide formation in laboratory settings?

- Methodological Answer : 1,2-Dimethoxyethane should be stored in airtight, opaque containers under inert gas (e.g., nitrogen or argon) to minimize exposure to light and oxygen, which catalyze peroxide formation . Regular testing for peroxides using iodide/starch test strips is advised. If peroxides are detected, the solvent can be purified by passing through activated alumina or using a reducing agent like ferrous sulfate .

Q. How can researchers safely purify 1,2-dichloroethane for use as a solvent in organic synthesis?

- Methodological Answer : Contaminants (e.g., acidic impurities, water) in 1,2-dichloroethane can be removed by sequential washing with 5% NaOH (to neutralize acids), followed by water to remove salts. Dehydration is achieved using anhydrous CaCl₂ or P₂O₅, followed by fractional distillation under reduced pressure to isolate the pure compound .

Q. What are the primary toxicological risks of 1,2-dimethoxyethane in laboratory environments, and how can exposure be mitigated?

- Methodological Answer : 1,2-Dimethoxyethane is classified as a reproductive toxin (Repr. 1B) and flammable liquid. Mitigation includes:

Q. How should researchers select solvents for nickel-catalyzed reactions involving dichloronickel complexes?

- Methodological Answer : 1,2-Dimethoxyethane is preferred for its ability to stabilize nickel(II) complexes (e.g., NiCl₂·glyme) via chelation, enhancing catalytic activity in polymerization or cross-coupling reactions. Its miscibility with polar and nonpolar solvents allows tunable reaction media, but compatibility with strong oxidizers (e.g., peroxides) must be avoided .

Advanced Research Questions

Q. How can living polymerization techniques be optimized using 1,2-dimethoxyethane as a solvent for nickel-based catalysts?

- Methodological Answer : In living polymerization (e.g., polyene synthesis), 1,2-dimethoxyethane stabilizes nickel catalysts by preventing premature termination. Key parameters:

Q. What molecular interactions dominate in 1,2-dimethoxyethane/ethanol mixtures, and how do they influence solvent properties?

- Methodological Answer : Hydrogen bonding between 1,2-dimethoxyethane’s ether oxygen and ethanol’s hydroxyl group disrupts ethanol’s native H-bond network, creating microheterogeneities. Computational methods (DFT, molecular dynamics) reveal:

- Radial Distribution Functions : Peaks at 2.8 Å indicate O–H···O interactions.

- Thermophysical Deviations : Negative excess volumes confirm strong intermolecular associations. These insights guide solvent selection for reactions requiring controlled polarity .

Q. How can conflicting NOAEC values for 1,2-dimethoxyethane’s developmental toxicity (rat vs. rabbit models) be reconciled?

- Methodological Answer : Discrepancies arise from species-specific metabolic rates and exposure durations. Rats (NOAEC: 37 mg/m³) exhibit higher sensitivity due to faster methoxyacetic acid formation. Rabbits (NOAEC: 60 mg/m³) have slower metabolism. To resolve:

- Apply interspecies scaling factors (e.g., allometric scaling).

- Validate with in vitro placental barrier models to assess metabolite transfer .

Q. What analytical methods are most effective for detecting trace 1,2-dichloroethane contamination in aqueous samples?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) : After purge-and-trap concentration, use a DB-624 column (30 m × 0.32 mm ID) with electron capture detection (ECD) for halogen specificity. Detection Limits : Achieve ≤0.1 ppb using EPA Method 524.2. Cross-validate with ion mobility spectrometry for field applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.